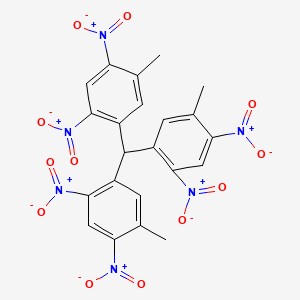
Benzene, 1,1',1''-methylidynetris[5-methyl-2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-methylidynetris[5-methyl-2,4-dinitro- is a complex organic compound characterized by its unique structure, which includes multiple nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’,1’'-methylidynetris[5-methyl-2,4-dinitro- typically involves nitration reactions. The process begins with the nitration of toluene to form dinitrotoluene, followed by further nitration to introduce additional nitro groups. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’,1’'-methylidynetris[5-methyl-2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Benzene, 1,1’,1’'-methylidynetris[5-methyl-2,4-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, 1,1’,1’'-methylidynetris[5-methyl-2,4-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methyl-2,4-dinitro-
- Benzene, 2-methyl-1,4-dinitro-
- Benzene, 4-methyl-1,2-dinitro-
Uniqueness
Benzene, 1,1’,1’'-methylidynetris[5-methyl-2,4-dinitro- is unique due to its multiple nitro groups and the specific arrangement of these groups on the benzene ring. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
144432-14-4 |
|---|---|
Formule moléculaire |
C22H16N6O12 |
Poids moléculaire |
556.4 g/mol |
Nom IUPAC |
1-[bis(5-methyl-2,4-dinitrophenyl)methyl]-5-methyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C22H16N6O12/c1-10-4-13(19(26(35)36)7-16(10)23(29)30)22(14-5-11(2)17(24(31)32)8-20(14)27(37)38)15-6-12(3)18(25(33)34)9-21(15)28(39)40/h4-9,22H,1-3H3 |
Clé InChI |
PBCCURSTVHDOFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C2=C(C=C(C(=C2)C)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C(=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


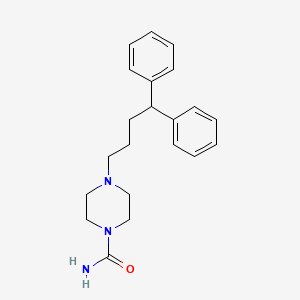
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)


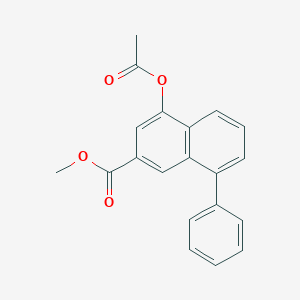
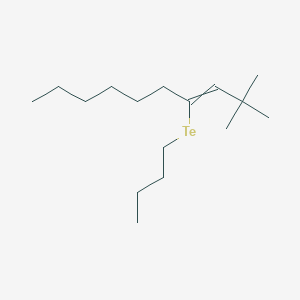
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
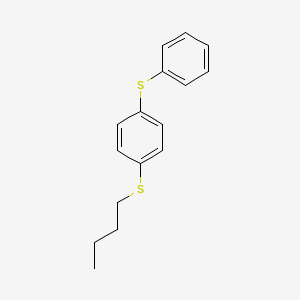

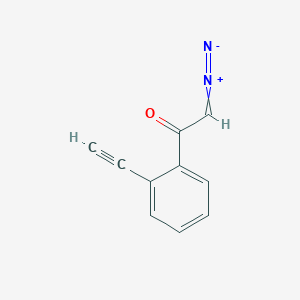

![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
